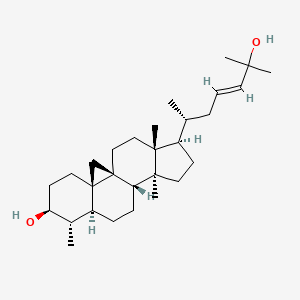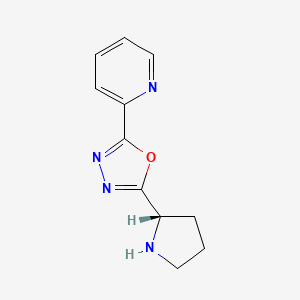
(S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
科学的研究の応用
(S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Moreover, it has been reported to possess potent antibacterial activity against Gram-positive bacteria.
作用機序
The mechanism of action of (S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways in cells. For instance, it has been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. Moreover, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
実験室実験の利点と制限
(S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, the compound has some limitations as well. It is not very soluble in water, which can make it challenging to use in aqueous-based assays. Additionally, the compound has not yet been extensively tested in vivo, which limits its potential applications in preclinical studies.
将来の方向性
There are several future directions for the study of (S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole. One potential direction is to investigate its potential applications in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of the compound and identify its molecular targets. Moreover, the compound could be further modified to improve its solubility and bioavailability, which could enhance its potential as a therapeutic agent.
合成法
The synthesis of (S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole involves the reaction of pyridine-2-carboxylic acid hydrazide and (S)-2-(pyrrolidin-2-yl)acetic acid in the presence of phosphorous oxychloride and triethylamine. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification by column chromatography.
特性
IUPAC Name |
2-pyridin-2-yl-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-6-12-8(4-1)10-14-15-11(16-10)9-5-3-7-13-9/h1-2,4,6,9,13H,3,5,7H2/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCCGLAQZNQVOS-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C(O2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NN=C(O2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


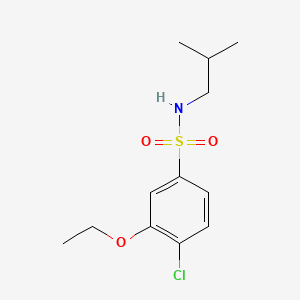
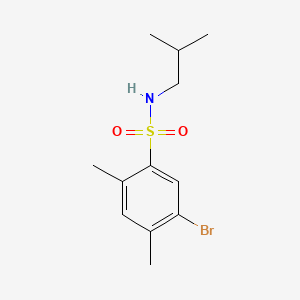



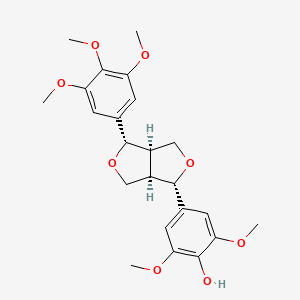
![Bis[cinnamyl palladium(II) chloride]](/img/structure/B1181190.png)
